(S)-O-(1-Phenylethyl)hydroxylamine hydrochloride
Overview
Description
(S)-O-(1-Phenylethyl)hydroxylamine hydrochloride is a chiral hydroxylamine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-O-(1-Phenylethyl)hydroxylamine hydrochloride typically involves the reaction of (S)-1-Phenylethylamine with hydroxylamine under controlled conditions. One common method includes the use of a single-solvent telescoped process, which is amenable to large-scale manufacture . This process involves three steps:
Formation of the intermediate: (S)-1-Phenylethylamine reacts with a suitable reagent to form an intermediate.
Hydroxylamine addition: The intermediate is then reacted with hydroxylamine to form the hydroxylamine derivative.
Purification: The final product is purified through crystallization or other suitable methods.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for scalability and cost-effectiveness. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-O-(1-Phenylethyl)hydroxylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions typically involve the use of strong bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction may produce amines.
Scientific Research Applications
(S)-O-(1-Phenylethyl)hydroxylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, helping to produce enantiomerically pure compounds.
Biology: It is studied for its potential role in biological systems, particularly in the modulation of enzymatic activity.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of (S)-O-(1-Phenylethyl)hydroxylamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways. The specific molecular targets and pathways involved depend on the context of its use, such as in drug development or biochemical research.
Comparison with Similar Compounds
Similar Compounds
®-O-(1-Phenylethyl)hydroxylamine hydrochloride: The enantiomer of (S)-O-(1-Phenylethyl)hydroxylamine hydrochloride, with similar chemical properties but different biological activity.
N-Hydroxyphthalimide: Another hydroxylamine derivative used in organic synthesis.
Hydroxylamine hydrochloride: A simpler hydroxylamine compound with broader applications in chemistry.
Uniqueness
This compound is unique due to its chiral nature, which makes it particularly valuable in asymmetric synthesis
Properties
IUPAC Name |
O-[(1S)-1-phenylethyl]hydroxylamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.ClH/c1-7(10-9)8-5-3-2-4-6-8;/h2-7H,9H2,1H3;1H/t7-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJWCIKWSBBOOV-FJXQXJEOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)ON.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)ON.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869089-95-2 | |
Record name | O-[(1S)-1-phenylethyl]hydroxylamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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